molecular formula C11H7ClN2O2 B14142062 3-Chloro-[2,3'-bipyridine]-5-carboxylic acid CAS No. 1214372-79-8

3-Chloro-[2,3'-bipyridine]-5-carboxylic acid

Cat. No.: B14142062
CAS No.: 1214372-79-8
M. Wt: 234.64 g/mol
InChI Key: HVQSBVUSGZOXBP-UHFFFAOYSA-N
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Description

3-Chloro-[2,3’-bipyridine]-5-carboxylic acid is a compound belonging to the bipyridine family, characterized by the presence of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-[2,3’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a halogenated pyridine reacts with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-[2,3’-bipyridine]-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-[2,3’-bipyridine]-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-[2,3’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-[2,3’-bipyridine]-5-carboxylic acid is unique due to the presence of the chlorine atom and carboxylic acid group, which confer distinct reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .

Properties

CAS No.

1214372-79-8

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

5-chloro-6-pyridin-3-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H7ClN2O2/c12-9-4-8(11(15)16)6-14-10(9)7-2-1-3-13-5-7/h1-6H,(H,15,16)

InChI Key

HVQSBVUSGZOXBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=N2)C(=O)O)Cl

Origin of Product

United States

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